2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O3S and its molecular weight is 409.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in these compounds allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
The mode of action of 2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with its targets, leading to changes in their function. The carboxamide moiety in the compound forms hydrogen bonds with enzymes and proteins, which can inhibit their activity . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been found to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The inhibition of target enzymes and proteins by the compound could lead to changes in cellular function and potentially therapeutic effects .
Properties
IUPAC Name |
6-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-11(2)25-13-6-4-12(5-7-13)18(24)21-19-16(17(20)23)14-8-9-22(3)10-15(14)26-19;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAMTEIRRYAFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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